molecular formula C18H20N2O3S B3270123 n-Benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea CAS No. 52187-32-3

n-Benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea

Cat. No.: B3270123
CAS No.: 52187-32-3
M. Wt: 344.4 g/mol
InChI Key: HBOMOQRMLGFXNB-UHFFFAOYSA-N
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Description

n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea typically involves the reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions. The general reaction scheme is as follows:

    Preparation of Benzoyl Chloride: Benzoic acid is reacted with thionyl chloride to form benzoyl chloride.

    Formation of Thiourea: Benzoyl chloride is then reacted with 3,4-dimethoxyphenethylamine and ammonium thiocyanate in acetone under reflux conditions to form n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea.

Industrial Production Methods

Industrial production of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl and dimethoxyphenethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzoyl or dimethoxyphenethyl derivatives.

Scientific Research Applications

n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzoyl-n’-(2,4,6-trichlorophenyl)thiourea
  • n-Benzoyl-n’-(3,4-dimethoxyphenyl)thiourea
  • n-Benzoyl-n’-(4-methoxyphenyl)thiourea

Uniqueness

n-Benzoyl-n’-(3,4-dimethoxyphenethyl)thiourea is unique due to the presence of the dimethoxyphenethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other thiourea derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-15-9-8-13(12-16(15)23-2)10-11-19-18(24)20-17(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOMOQRMLGFXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351748
Record name n-benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52187-32-3
Record name NSC165004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzoyl-n'-(3,4-dimethoxyphenethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-3-(3,4-DIMETHOXYPHENETHYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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